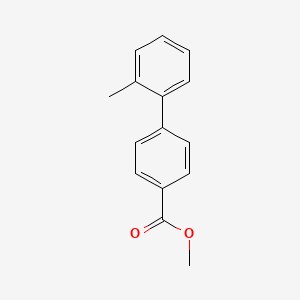

Methyl 4-(2-methylphenyl)benzoate

Cat. No. B1597596

M. Wt: 226.27 g/mol

InChI Key: WBJSBOHFQLCHGX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05157026

Procedure details

A 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel with a nitrogen inlet at the top, and a septum was flame dried, cooled and then charged with a solution of 70.00 g (0.409 mol) of o-bromotoluene in 350 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The solution was stirred and cooled to -78° C. and 481 mL (0..818 mol) of a 1.7M solution of t-butyllithium in pentane was added via the addition funnel over 45 minutes. When the addition was complete, the cooling bath was removed and the reaction mixture was stirred for 45 minutes and allowed to warm to room temperature. The dropping funnel was next charged with 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethylether which was added to the reaction mixture over a 20 minute period. A separate 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet and a septum, was flame dried, cooled and then charged with 8.93 g (13.7 mmol) of bis(triphenylphosphine)nickel(II) chloride, 58.71 g (0.273 mol) of methyl-2-bromobenzoate and 450 mL of anhydrous tetrahydrofuran under a nitrogen atmosphere. The suspension of the tolylzinc chloride was then transferred to the second flask via a wide diameter cannula. The reaction mixture was stirred an additional 45 minutes at room temperature, then most of the tetrahydrofuran was removed on a rotary evaporator. The resulting oil was partitioned between ethyl acetate (500 mL) and water (300 mL). The organic layer was washed successively with water, 5% hydrochloric acid, water, and brine, then dried (MgSO4), filtered and evaporated. The residual oil was purified on a Waters Prep 500 HPLC (2 silica packs) eluted with 1.5% ethyl acetate-hexane in eleven separate runs (mixed fractions recycled, 10 g per injection). The purified fractions were evaporated and freed of residual solvent in vacuo to afford 53.42 g (74%) of a colorless oil which had.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tolylzinc chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].C([Li])(C)(C)C.[CH3:14][O:15][C:16](=[O:24])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Br.[Cl-].C1(C)C=CC=CC=1[Zn+]>O1CCCC1.CCCCC.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][O:15][C:16]([C:17]1[CH:22]=[CH:21][C:20]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH3:8])=[CH:19][CH:18]=1)=[O:24] |f:3.4,^1:46,65|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)C

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Step Three

|

Name

|

tolylzinc chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C1(=C(C=CC=C1)[Zn+])C

|

Step Four

|

Name

|

|

|

Quantity

|

58.71 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=C(C=CC=C1)Br)=O

|

|

Name

|

|

|

Quantity

|

8.93 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel with a nitrogen inlet at the top

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a septum was flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dropping funnel was next charged with 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethylether which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture over a 20 minute period

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A separate 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a septum, was flame

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred an additional 45 minutes at room temperature

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

most of the tetrahydrofuran was removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting oil was partitioned between ethyl acetate (500 mL) and water (300 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed successively with water, 5% hydrochloric acid, water, and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residual oil was purified on a Waters Prep 500 HPLC (2 silica packs)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 1.5% ethyl acetate-hexane in eleven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

runs (mixed fractions recycled, 10 g per injection)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The purified fractions were evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 53.42 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |